molecular formula C12H14O2 B1443006 2,2-Dimethylchroman-8-carbaldehyde CAS No. 263903-18-0

2,2-Dimethylchroman-8-carbaldehyde

Cat. No.: B1443006
CAS No.: 263903-18-0
M. Wt: 190.24 g/mol
InChI Key: RIDVVSLGHIBFMK-UHFFFAOYSA-N
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Description

2,2-Dimethylchroman-8-carbaldehyde is an organic compound with the molecular formula C12H14O2 It is a derivative of chroman, featuring a dimethyl substitution at the 2-position and an aldehyde group at the 8-position

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 2,2-Dimethylchroman-8-carbaldehyde is not mentioned in the search results, coumarin derivatives, which include chroman structures, have been studied for their various biological activities such as antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic effects .

Future Directions

The future directions for 2,2-Dimethylchroman-8-carbaldehyde could involve further exploration of its synthesis methods and potential biological activities. Given the biological activities associated with the 2,2-dimethylchroman framework , there may be potential for this compound in the development of new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-8-carbaldehyde typically involves the reaction of 2,2-dimethylchroman with an appropriate aldehyde precursor. One common method is the Claisen-Schmidt condensation, where 2,2-dimethylchroman reacts with an aromatic aldehyde in the presence of a base such as potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylchroman-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylchroman-8-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position-specific functional groups allow for targeted chemical modifications and applications in various fields .

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)7-6-9-4-3-5-10(8-13)11(9)14-12/h3-5,8H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDVVSLGHIBFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=CC=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,2-Dimethyl-3,4-dihydro-2H-chromene-8-carboxylic acid (300 mg, 1.45 mmol) dissolved in THF (3.60 mL) was cooled to 0° C. and BH3-THF (5.82 mL, 5.82 mmol) was added dropwise via a syringe. The resulting solution was stirred at 65° C. for 1 hour, and then allowed to cool to room temperature before addition of 6 N HCl (2.50 mL). The mixture was again heated at 65° C. for 30 minutes. The solution was cooled to room temperature, made basic with 1N NaOH and extracted with EtOAc (40.0 mL, 3×). The combined organic layers were dried over Na2SO4, filtered and concentrated under vacuum to obtain the crude alcohol as a colorless oil, which was directly used to the next step. The crude alcohol was dissolved in dichloromethane (5.00 mL), and Dess-Martin periodinane (1.23 g, 2.91 mmol) was added in one portion at room temperature. The reaction mixture was stirred for 1 hour at room temperature and concentrated under vacuum on silica gel. The crude residue was purified by silica gel chromatography eluting with 0-15% EtOAc/hexanes to give the desired product as a colorless oil.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
1.23 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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